
2-Amino-4-fluoro-5-methylbenzoic acid
Overview
Description
2-Amino-4-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the fourth position, and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-5-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroaniline as the starting material.
Condensation Reaction: 4-Fluoroaniline undergoes a condensation reaction with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide)acetamide.
Cyclization: The intermediate product is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-4-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and fluoro groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
Scientific Research Applications
AFMBA has been explored for various applications in scientific research:
Organic Synthesis
AFMBA serves as a crucial building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals. Its unique functional groups allow for diverse chemical reactions, including:
- Nucleophilic Substitution: The amino and fluoro groups facilitate nucleophilic substitutions.
- Coupling Reactions: It can participate in reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Biological Activities
Research indicates that AFMBA exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that AFMBA can inhibit the growth of various microbial strains.
- Anticancer Activity: Preliminary investigations suggest that AFMBA may have cytotoxic effects on cancer cell lines through specific molecular interactions.
Medicinal Chemistry
Ongoing research is focused on the medicinal applications of AFMBA, particularly:
- Drug Development: Its ability to target specific enzymes or receptors makes it a candidate for drug development aimed at treating diseases like cancer or infections.
Industrial Applications
AFMBA is also utilized in various industrial processes:
- Dyes and Pigments Production: The compound is involved in the synthesis of specialty dyes and pigments due to its stable chemical structure.
- Chemical Manufacturing: It serves as an intermediate in the production of other chemicals with specific properties.
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of AFMBA against Gram-positive and Gram-negative bacteria. The results indicated that AFMBA exhibited significant inhibitory activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 8 |
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, AFMBA was tested for its cytotoxic effects on various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating promising anticancer properties.
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
A549 | 10.0 |
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluoro groups on the benzene ring allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Amino-4-fluoro-5-methylbenzoic acid can be compared with other similar compounds, such as:
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-5-methylbenzoic acid
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its properties and applications .
Biological Activity
2-Amino-4-fluoro-5-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and potential applications in drug development.
Chemical Structure and Properties
The compound features an aromatic system with a fluorine atom and an amino group, which contribute to its unique biological properties. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several steps starting from 4-fluoroaniline. Key steps include:
- Condensation Reaction : 4-Fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride.
- Cyclization : The intermediate undergoes cyclization in concentrated sulfuric acid.
- Oxidation : Finally, the diketone is oxidized under alkaline conditions using hydrogen peroxide.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For instance, it has been utilized in the development of antimicrobial cationic polymers aimed at combating multi-drug resistant (MDR) bacteria. These polymers demonstrated rapid bactericidal effects with low toxicity, highlighting the compound's potential as a therapeutic agent.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has shown potential in inhibiting cancer cell proliferation through mechanisms such as:
- Inhibition of Tubulin Polymerization : Similar compounds have been identified as potent inhibitors that arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
- Targeting Specific Pathways : Some studies suggest that it may interfere with key signaling pathways involved in tumor growth and metastasis .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoic acid, including this compound, significantly inhibited biofilm formation in Pseudomonas aeruginosa, achieving up to 67% inhibition at optimal concentrations .
- Cancer Cell Studies : In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells, suggesting a broad spectrum of anticancer activity .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound's amino and fluoro groups facilitate binding to enzymes, potentially inhibiting their functions, which is crucial for both antimicrobial and anticancer activities.
- Receptor Modulation : It may also modulate receptor activity, influencing various biological pathways relevant to disease processes.
Applications in Drug Development
Given its promising biological activities, this compound is being investigated for potential applications in drug development:
- Pharmaceutical Intermediates : It serves as a building block for synthesizing heterocyclic compounds and pharmaceuticals targeting specific enzymes or receptors.
- Diagnostic Imaging Agents : Modified forms of the compound are explored for use in advanced imaging techniques, enhancing specificity and contrast in medical imaging.
Properties
IUPAC Name |
2-amino-4-fluoro-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQITUOSOSGFGOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738768 | |
Record name | 2-Amino-4-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637347-83-2 | |
Record name | 2-Amino-4-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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